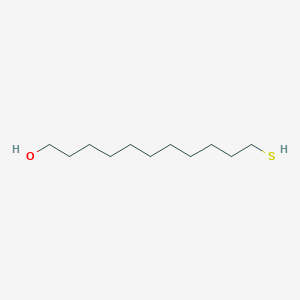
11-巯基-1-十一烷醇
概述
描述
11-Mercapto-1-undecanol is an organic compound with the molecular formula C11H24OS. It is also known as 11-Hydroxy-1-undecanethiol. This compound is characterized by the presence of both a hydroxyl group (-OH) and a thiol group (-SH) attached to an eleven-carbon aliphatic chain. It is a white to off-white solid with a melting point of 33-37°C .
科学研究应用
11-Mercapto-1-undecanol has a wide range of applications in scientific research:
作用机制
Target of Action
It is known that this compound is used in the synthesis of unsymmetrical disulfides .
Mode of Action
11-Mercapto-1-undecanol can be oxidized to the corresponding disulfide by N-phenyltriazolinedione without the need for hydroxyl protection . This suggests that the compound interacts with its targets through oxidation reactions.
生化分析
Biochemical Properties
11-Mercapto-1-undecanol plays a significant role in biochemical reactions, particularly in the formation of SAMs. These monolayers are used to immobilize proteins and other biomolecules on surfaces, enhancing their stability and activity. The hydroxyl group (-OH) at the end of the molecule allows for further functionalization, enabling specific interactions with enzymes, proteins, and other biomolecules. For example, 11-Mercapto-1-undecanol can interact with bovine fibronectin and vitronectin, which are essential for cell attachment and spreading .
Cellular Effects
11-Mercapto-1-undecanol influences various cellular processes, including cell attachment, morphology, and signaling pathways. When used to create SAMs, it can affect the exposure of cell-binding domains of adsorbed proteins, thereby regulating cell behavior. Studies have shown that SAMs of 11-Mercapto-1-undecanol can modulate the attachment and morphology of adipose-derived stromal cells (ADSCs) by altering the surface chemistry . This compound can also impact cell signaling pathways and gene expression by providing a stable and functionalized surface for biomolecular interactions.
Molecular Mechanism
At the molecular level, 11-Mercapto-1-undecanol exerts its effects through the formation of SAMs on gold surfaces. The thiol group (-SH) binds strongly to gold, creating a stable monolayer. This monolayer can then be functionalized with various biomolecules, allowing for specific interactions with enzymes and proteins. For instance, 11-Mercapto-1-undecanol can be used to produce hydrophilic SAMs that enhance the absorption of proteins and facilitate their interactions with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 11-Mercapto-1-undecanol can change over time due to its stability and degradation. The compound is known to form stable SAMs that can maintain their functionality over extended periods. Factors such as temperature, pH, and exposure to light can influence the stability and degradation of the monolayers. Long-term studies have shown that 11-Mercapto-1-undecanol can maintain its activity and functionality in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of 11-Mercapto-1-undecanol can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can enhance the stability and activity of immobilized biomolecules. At high doses, it may exhibit toxic or adverse effects, such as skin and eye irritation . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
11-Mercapto-1-undecanol is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives. It is part of the human exposome and can be metabolized through oxidation to the corresponding disulfide by N-phenyltriazolinedione . The metabolic pathways of 11-Mercapto-1-undecanol involve interactions with various enzymes and cofactors, which can influence its activity and effects on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 11-Mercapto-1-undecanol is transported and distributed through interactions with transporters and binding proteins. The compound can be localized to specific cellular compartments, where it can exert its effects on biomolecular interactions and cellular processes. The transport and distribution of 11-Mercapto-1-undecanol are influenced by its chemical properties, such as its hydrophilicity and ability to form stable monolayers .
Subcellular Localization
The subcellular localization of 11-Mercapto-1-undecanol is primarily determined by its ability to form SAMs on gold surfaces. These monolayers can be targeted to specific cellular compartments through post-translational modifications and targeting signals. The localization of 11-Mercapto-1-undecanol can affect its activity and function, enabling it to interact with specific biomolecules and influence cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: 11-Mercapto-1-undecanol can be synthesized through various methods:
Thiol-ene Reaction: This involves the addition of a thiol to an alkene.
Reduction of Disulfides: The compound can also be prepared by reducing the corresponding disulfide using reducing agents like dithiothreitol or sodium borohydride.
Industrial Production Methods: Industrial production methods for 11-Mercapto-1-undecanol typically involve large-scale thiol-ene reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in the presence of a radical initiator to facilitate the addition of the thiol group to the alkene.
Types of Reactions:
Oxidation: 11-Mercapto-1-undecanol can undergo oxidation to form the corresponding disulfide.
Substitution: The hydroxyl group in 11-Mercapto-1-undecanol can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: N-phenyltriazolinedione is commonly used for the oxidation of 11-Mercapto-1-undecanol to its disulfide.
Reducing Agents: Sodium borohydride and dithiothreitol are used for the reduction of disulfides to thiols.
Major Products:
Disulfides: Oxidation of 11-Mercapto-1-undecanol results in the formation of disulfides.
Substituted Compounds: Substitution reactions yield various derivatives depending on the substituent introduced.
相似化合物的比较
11-Mercaptoundecanoic acid: Similar to 11-Mercapto-1-undecanol but with a carboxyl group instead of a hydroxyl group.
12-Mercaptododecanoic acid: Contains a longer carbon chain and a carboxyl group.
6-Mercapto-1-hexanol: A shorter chain analog with similar functional groups.
Uniqueness: 11-Mercapto-1-undecanol is unique due to its balanced hydrophilic and hydrophobic properties, making it suitable for forming stable self-assembled monolayers on metal surfaces. Its dual functional groups allow for versatile chemical modifications, enhancing its applicability in various fields .
属性
IUPAC Name |
11-sulfanylundecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24OS/c12-10-8-6-4-2-1-3-5-7-9-11-13/h12-13H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGGZAVAARQJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCO)CCCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294152 | |
| Record name | 11-Mercapto-1-undecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73768-94-2 | |
| Record name | 73768-94-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 11-Mercapto-1-undecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-Mercapto-1-undecanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 11-Mercapto-1-undecanol?
A1: The molecular formula for 11-Mercapto-1-undecanol is C11H24OS, and its molecular weight is 204.37 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 11-Mercapto-1-undecanol?
A2: Researchers frequently utilize a combination of spectroscopic methods, including:
- Fourier Transform Infrared Reflection Spectroscopy (FTIR): FTIR helps identify characteristic functional groups like hydroxyl (-OH) and alkyl chains (-CH2-) within the molecule and provides information about molecular orientation within SAMs. []
- X-ray Photoelectron Spectroscopy (XPS): XPS offers insights into the elemental composition and chemical states of elements present in the molecule and SAMs. []
- Surface Plasmon Resonance (SPR): SPR is employed to monitor real-time interactions between 11-Mercapto-1-undecanol SAMs and various analytes, including biomolecules like DNA or proteins. [, ]
Q3: How does 11-Mercapto-1-undecanol interact with gold surfaces?
A3: 11-Mercapto-1-undecanol forms self-assembled monolayers (SAMs) on gold surfaces through a strong chemisorption process between the sulfur atom of the thiol group (-SH) and the gold atoms. This results in a well-organized layer with the hydrocarbon chains extending outward. [, , ]
Q4: How does the chain length of alkanethiols, such as 11-Mercapto-1-undecanol, influence the properties of the SAMs they form?
A4: Longer chain alkanethiols, like 11-Mercapto-1-undecanol, tend to form more ordered and densely packed SAMs on gold surfaces compared to their shorter chain counterparts. This difference in packing density influences the electrochemical properties and wettability of the modified surface. [, ]
Q5: How does the presence of the terminal hydroxyl group (-OH) in 11-Mercapto-1-undecanol influence its applications?
A5: The terminal hydroxyl group provides a reactive site for further chemical modifications. For instance, it can be used to attach biomolecules, polymers, or other functional groups, expanding the versatility of 11-Mercapto-1-undecanol in surface engineering and biosensor development. [, , ]
Q6: What factors can influence the stability of 11-Mercapto-1-undecanol SAMs?
A6: The stability of these SAMs can be affected by several factors, including:
Q7: How is 11-Mercapto-1-undecanol used in biosensor development?
A7: 11-Mercapto-1-undecanol serves as a foundation for immobilizing biorecognition elements, such as antibodies, enzymes, or DNA probes, onto the surface of electrodes. This immobilization enables the development of sensitive and selective biosensors for various analytes. [, ]
Q8: Can 11-Mercapto-1-undecanol be used to modify surfaces other than gold?
A8: While its affinity for gold is well-documented, researchers have explored its use on other materials like silver and copper to create protective films against corrosion. [, , ]
Q9: How does 11-Mercapto-1-undecanol contribute to the development of molecular electronics?
A9: The ability to form well-defined, organized monolayers makes 11-Mercapto-1-undecanol a potential candidate for creating molecular-scale electronic components. By incorporating redox-active molecules within the SAM, researchers aim to develop miniaturized electronic devices with enhanced functionalities. []
Q10: What is the role of computational chemistry in understanding the behavior of 11-Mercapto-1-undecanol?
A10: Computational methods, including molecular dynamics (MD) simulations, can be employed to:
- Predict SAM formation: Simulations help visualize the self-assembly process, predict molecular organization, and estimate binding energies between the thiol and the gold surface. []
- Investigate surface interactions: These simulations provide insights into the interactions of 11-Mercapto-1-undecanol SAMs with solvents, ions, and other molecules, aiding in understanding their stability and performance in different environments. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


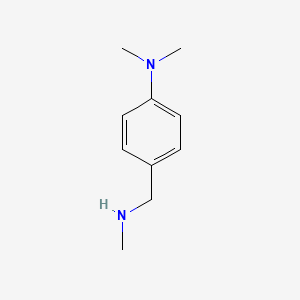


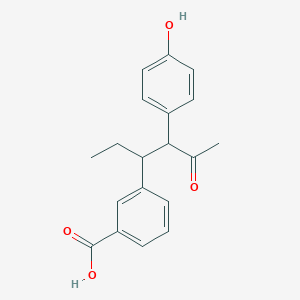
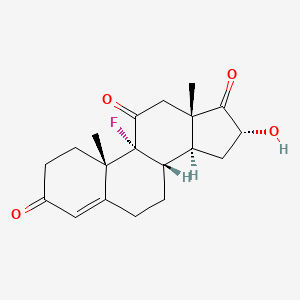

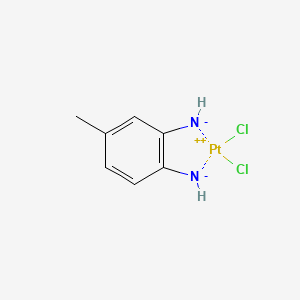

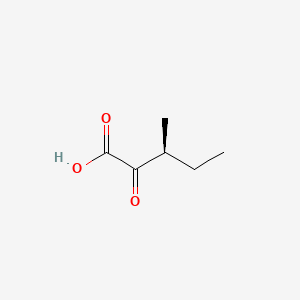


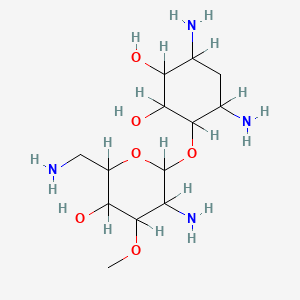
![2-[1-(1,3-Benzodioxole-5-carbonyl)-5-methoxy-2-methylindol-3-yl]aceticacid](/img/structure/B1218814.png)

